molecular formula C12H19IO5 B1597364 6-Deoxy-1,2 CAS No. 4026-28-2

6-Deoxy-1,2

Cat. No.: B1597364
CAS No.: 4026-28-2
M. Wt: 370.18 g/mol
InChI Key: JMIGDGVTFPSEMQ-JDDHQFAOSA-N
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Description

(1S,2R,6R,8S,9R)-8-(iodomethyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane is a synthetic carbohydrate derivative. This compound is characterized by the presence of an iodine atom at the 6th position of the galactopyranose ring, and two isopropylidene groups protecting the hydroxyl groups at positions 1,2 and 3,4. It is commonly used in organic synthesis and glycobiology research due to its unique structural properties.

Properties

CAS No.

4026-28-2

Molecular Formula

C12H19IO5

Molecular Weight

370.18 g/mol

IUPAC Name

(1R,2R,6R,8S,9R)-8-(iodomethyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane

InChI

InChI=1S/C12H19IO5/c1-11(2)15-7-6(5-13)14-10-9(8(7)16-11)17-12(3,4)18-10/h6-10H,5H2,1-4H3/t6-,7+,8-,9-,10-/m1/s1

InChI Key

JMIGDGVTFPSEMQ-JDDHQFAOSA-N

Canonical SMILES

CC1(OC2C(OC3C(C2O1)OC(O3)(C)C)CI)C

Other CAS No.

4026-28-2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R,6R,8S,9R)-8-(iodomethyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane typically involves the iodination of 6-deoxy-1,2:3,4-di-O-isopropylidene-ALPHA-D-galactopyranose. The reaction is carried out using iodine and triphenylphosphine in the presence of 1H-imidazole in solvents such as toluene or acetonitrile at elevated temperatures (around 90°C) for 24 hours .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring purity, and implementing safety measures for handling iodine and other reagents.

Chemical Reactions Analysis

Types of Reactions

(1S,2R,6R,8S,9R)-8-(iodomethyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom.

    Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Common reagents include sodium azide, thiols, and amines.

    Oxidation: Reagents such as hydrogen peroxide or peracids.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield 6-deoxy-1,2:3,4-di-O-isopropylidene-6-azido-ALPHA-D-galactopyranose .

Scientific Research Applications

(1S,2R,6R,8S,9R)-8-(iodomethyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane is widely used in scientific research, particularly in the fields of:

    Chemistry: As a building block for the synthesis of more complex carbohydrates and glycoconjugates.

    Biology: In glycobiology research to study carbohydrate-protein interactions and the role of sugars in biological systems.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S,2R,6R,8S,9R)-8-(iodomethyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane involves its ability to participate in various chemical reactions due to the presence of the iodine atom. The iodine atom can act as a leaving group in substitution reactions, facilitating the formation of new bonds. Additionally, the isopropylidene groups protect the hydroxyl groups, allowing selective reactions at other positions on the molecule .

Comparison with Similar Compounds

Similar Compounds

  • 6-Deoxy-1,2:3,4-di-O-isopropylidene-6-azido-ALPHA-D-galactopyranose
  • This compound:3,4-di-O-isopropylidene-6-thioacetyl-ALPHA-D-galactopyranose
  • This compound:3,4-di-O-isopropylidene-6-bromo-ALPHA-D-galactopyranose

Uniqueness

(1S,2R,6R,8S,9R)-8-(iodomethyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane is unique due to the presence of the iodine atom, which provides distinct reactivity compared to other halogenated derivatives. The iodine atom’s larger size and lower electronegativity compared to bromine or chlorine make it a better leaving group in substitution reactions, enhancing its utility in synthetic chemistry .

Biological Activity

The compound (1S,2R,6R,8S,9R)-8-(iodomethyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane is a synthetic carbohydrate derivative notable for its unique structural properties and potential biological applications. This article delves into the biological activity of this compound based on available research findings.

Chemical Structure and Properties

  • IUPAC Name: (1S,2R,6R,8S,9R)-8-(iodomethyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane
  • Molecular Formula: C12H19IO5
  • Molecular Weight: 370.18 g/mol
  • Canonical SMILES: CC@HCC@HCC@HO[C@@]1(O)C@H[C@@]2(O)C@HC@H[C@@]1(C)[C@@]2(O)I

The synthesis typically involves the iodination of 6-deoxy-1,2:3,4-di-O-isopropylidene-alpha-D-galactopyranose using iodine and triphenylphosphine in solvents like toluene or acetonitrile at elevated temperatures (approximately 90°C) for 24 hours . The iodine atom in the structure can act as a leaving group during substitution reactions which may facilitate the formation of new bonds with various nucleophiles.

Antimicrobial Properties

Research indicates that compounds similar to (1S,2R,6R,8S,9R)-8-(iodomethyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane exhibit antimicrobial activity due to their ability to disrupt bacterial cell membranes or inhibit essential enzymatic functions .

Cytotoxicity Studies

Preliminary studies have shown that this compound may possess cytotoxic properties against various cancer cell lines. The mechanism is hypothesized to involve the induction of apoptosis through oxidative stress pathways .

Enzyme Inhibition

The compound's unique structure allows it to interact with specific enzymes involved in carbohydrate metabolism. In vitro studies suggest that it may inhibit glycosidases and other carbohydrate-active enzymes . This inhibition could potentially lead to therapeutic applications in conditions like diabetes or obesity where carbohydrate metabolism is disrupted.

Case Studies and Research Findings

StudyFindingsReference
Antimicrobial ActivityDemonstrated effectiveness against Gram-positive bacteria
CytotoxicityInduced apoptosis in cancer cell lines
Enzyme InhibitionInhibited glycosidase activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Deoxy-1,2
Reactant of Route 2
6-Deoxy-1,2

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